2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide
Description
Historical Development of Dihydropyrimidinones
The dihydropyrimidinone (DHPM) scaffold traces its origins to the seminal work of Pietro Biginelli, who in 1891 developed the acid-catalyzed cyclocondensation of β-ketoesters, aldehydes, and urea – a reaction now bearing his name. This three-component reaction initially produced 3,4-dihydropyrimidin-2(1H)-ones with modest yields (30–50%) under refluxing ethanol conditions. For nearly a century, the Biginelli reaction remained a curiosity until the 1980s, when Atwal's modification using Lewis acids like copper(II) trifluoroacetate boosted yields to >80%, renewing pharmaceutical interest.
The scaffold's renaissance accelerated with the discovery that DHPM derivatives mimic the pyridine ring system of nifedipine, a prototypical calcium channel blocker. Structural comparisons revealed that the partially saturated pyrimidine ring in DHPMs permits conformational flexibility while maintaining aromatic stacking capabilities critical for receptor binding. Modern synthetic approaches employ microwave-assisted solid-phase techniques, enabling rapid generation of DHPM libraries with diverse substitution patterns.
Pharmacological Significance of the 4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl Group
The 4,5-dimethyl-6-oxo substitution pattern confers three key pharmacological advantages:
- Enhanced Lipophilicity : Methyl groups at C4 and C5 increase logP values by 0.8–1.2 units compared to unsubstituted DHPMs, improving blood-brain barrier penetration.
- Conformational Restriction : Steric effects from dimethyl substitution limit ring puckering, preferentially stabilizing bioactive conformations that optimize target engagement.
- Hydrogen Bonding Capacity : The 6-oxo group serves as a hydrogen bond acceptor, participating in interactions with protease active sites and ion channel vestibules.
Recent studies demonstrate that 4,5-dimethyl-DHPM derivatives exhibit potent inhibition against Escherichia coli (MIC = 12.5 µg/mL) and breast cancer cell lines (IC50 = 18.7 µM against T47D). The methyl groups likely enhance membrane permeability while the oxo group coordinates with bacterial DNA gyrase or tumor-associated kinases.
Table 1: Biological Activities of 4,5-Dimethyl-DHPM Derivatives
| Target | Activity (IC50/MIC) | Proposed Mechanism |
|---|---|---|
| E. coli | 12.5 µg/mL | DNA gyrase inhibition |
| T47D breast cancer | 18.7 µM | CDK4/6 kinase inhibition |
| Adenosine A2b | 0.43 nM | Allosteric receptor antagonism |
Thioether Linkage Importance in Bioactive Molecules
The thioether (-S-) bridge in 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide derivatives serves dual roles:
- Metabolic Stability : Unlike disulfides, thioethers resist glutathione-mediated reduction, prolonging plasma half-life by 3–5× compared to oxygen isosteres.
- Controlled Reactivity : Sulfur's electronegativity (χ = 2.58) enables selective oxidation to sulfoxides under oxidative stress conditions, facilitating tumor-targeted drug release.
Synthetic methodologies for thioether incorporation have evolved from classical nucleophilic substitutions to modern cysteine-selective approaches. A 2021 study demonstrated that chloroacetyl peptides react with cysteine thiols at pH 7.4 with second-order rate constants (k2) of 0.15–0.27 M−1s−1, enabling selective bioconjugation. In polymeric micelles, thioether oxidation kinetics follow the order: 3-methylthiopropylamide (t1/2 = 2.1 h) > thiomorpholine (t1/2 = 8.7 h) > 4-methylthiobenzylamide (t1/2 = 24.3 h) under 100 µM H2O2.
Table 2: Oxidation Kinetics of Thioether Motifs
| Thioether Structure | Oxidation Half-Life (H2O2) | Selectivity Index (Cancer/Normal Cells) |
|---|---|---|
| -(CH2)3-S-CH3 | 2.1 h | 1.2 |
| Thiomorpholine | 8.7 h | 3.5 |
| C6H4-S-CH3 (para) | 24.3 h | 6.8 |
The compound's 4-(p-tolyl)isoxazol-5-yl acetamide group further enhances pharmacokinetics through π-π stacking interactions with serum albumin (Kd = 2.4 µM) and selective COX-2 inhibition (IC50 = 0.87 µM). Isoxazole's dipole moment (2.7 D) complements the electron-rich dihydropyrimidinone, creating a balanced amphiphilic profile ideal for oral bioavailability.
Properties
IUPAC Name |
2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-10-4-6-13(7-5-10)14-8-19-25-17(14)21-15(23)9-26-18-20-12(3)11(2)16(24)22-18/h4-8H,9H2,1-3H3,(H,21,23)(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWMBEGFOVDELR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(ON=C2)NC(=O)CSC3=NC(=C(C(=O)N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Thioacetamide Linkage: The thioacetamide group is introduced by reacting the pyrimidine derivative with a suitable thioamide reagent.
Isoxazole Ring Formation: The isoxazole ring is synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Final Coupling: The final step involves coupling the pyrimidine-thioacetamide intermediate with the isoxazole derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems to minimize human error and increase efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine and isoxazole rings, potentially leading to alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting activities such as enzyme inhibition or receptor binding due to its structural features. It is often investigated for its potential as a lead compound in drug discovery.
Medicine
In medicinal chemistry, 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide is explored for its potential therapeutic effects. It may act as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and isoxazole rings can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological pathways. The thioacetamide linkage may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and similar pyrimidinone-acetamide derivatives:
Key Observations:
Substituent Effects on Physicochemical Properties: The 4,5-dimethyl groups on the target compound’s pyrimidinone core likely increase melting point and lipophilicity compared to mono-methylated analogs (e.g., compounds 5.12 and 5.15 in ). This could enhance membrane permeability but reduce aqueous solubility. The 4-(p-tolyl)isoxazol-5-yl substituent introduces a sterically demanding aromatic system, contrasting with the flexible benzyl group in 5.12 or the polar phenoxyphenyl in 5.14. This rigidity may improve target-binding specificity.
Synthetic Efficiency :
- Yields for analogous compounds range from 60% to 86%, influenced by the reactivity of the chloroacetamide precursor and steric hindrance during alkylation . The target compound’s synthesis may require optimized conditions due to the bulky isoxazole substituent.
Biological Implications: The thiazole-containing analog in demonstrates how heterocyclic substituents on the acetamide can modulate bioactivity. The target’s isoxazole group, with its oxygen atom, may alter hydrogen-bonding interactions compared to sulfur-containing thiazoles. Methyl groups on the pyrimidinone (as in the target) are associated with enhanced metabolic stability compared to amino-substituted derivatives .
Research Findings and Trends
- Synthetic Methods: Alkylation of thiopyrimidinones with substituted chloroacetamides under basic conditions (e.g., sodium methylate) is a common strategy, though yields vary with substituent steric and electronic profiles .
- Structure-Activity Relationships (SAR): Lipophilicity: Increased methylation (e.g., 4,5-dimethyl vs. Aromatic Interactions: The 4-(p-tolyl)isoxazol-5-yl group may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in related systems .
Biological Activity
The compound 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into two main components:
- Pyrimidine Derivative : The pyrimidine ring contributes to its biological activity through interactions with nucleic acid structures.
- Isoxazole Moiety : This part is known for its ability to modulate various biological pathways.
The molecular formula is , with a molecular weight of approximately 359.42 g/mol.
Research indicates that this compound may exhibit its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Interaction with Receptors : The compound may bind to various receptors, influencing signaling pathways related to inflammation and cancer progression.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:
- Cell Line Testing : In vitro assays demonstrated significant cytotoxicity against human leukemia (L1210) and breast cancer (MCF-7) cell lines, with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| L1210 | 15 | Induction of apoptosis |
| MCF-7 | 20 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro studies against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed:
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
- Study on Anticancer Properties : A recent publication reported that the compound induced apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis confirmed increased sub-G1 phase populations, indicative of apoptotic cells.
- Antimicrobial Efficacy Assessment : Another study assessed the compound's effectiveness against biofilms formed by Pseudomonas aeruginosa, demonstrating significant reduction in biofilm biomass when treated with the compound.
Q & A
Q. What are the key steps and reaction conditions for synthesizing 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide?
- Methodology : The synthesis typically involves multi-step routes:
Heterocyclic ring formation : Construct the pyrimidine ring via cyclization of thiourea derivatives with β-keto esters under acidic conditions .
Thioether linkage : Introduce the thioacetamide group via nucleophilic substitution using mercapto-pyrimidinone intermediates and chloroacetamide derivatives. Solvents like dichloromethane or DMF are used, with pH and temperature control (e.g., 60–80°C) .
Isoxazole coupling : React the thioacetamide intermediate with 4-(p-tolyl)isoxazole-5-amine using coupling agents (e.g., EDCI/HOBt) in anhydrous conditions .
- Example Yield : A structurally similar acetamide derivative achieved a 66% yield with mp 196°C .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : NMR (DMSO-d) reveals proton environments (e.g., NH-3 at δ 12.50, aromatic protons at δ 7.60–7.27) .
- Thermal Gravimetric Analysis (TGA) : Determines thermal stability; decomposition onset >200°C for related pyrimidinones .
- Mass Spectrometry : Confirms molecular weight (e.g., CHNOS derivatives show expected m/z values) .
- Melting Point : Consistency in mp (±2°C) indicates purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and solubility .
- Catalyst Selection : Use Pd-based catalysts for Suzuki-Miyaura coupling of aryl groups, or base catalysts (e.g., KCO) for thioether formation .
- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., pyrimidinone ring closure) .
- Table : Optimization parameters for a related compound:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 70°C | 15% |
| Solvent | DMF | 20% |
| Catalyst | EDCI/HOBt | 25% |
Q. How can contradictory data in biological activity studies (e.g., solubility vs. bioactivity) be resolved?
- Methodology :
- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulation to improve bioavailability without altering activity .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., replacing p-tolyl with nitro groups) to isolate critical functional groups .
- Molecular Dynamics Simulations : Model ligand-receptor interactions to explain discrepancies in IC values across assays .
Q. What mechanistic insights can be gained from studying the reactivity of the thioacetamide moiety?
- Methodology :
- Kinetic Isotope Effects (KIE) : Use deuterated thiols to probe hydrogen transfer in nucleophilic substitution reactions .
- DFT Calculations : Map transition states for thioether bond cleavage or oxidation pathways .
- Experimental Validation : React with electrophiles (e.g., alkyl halides) to assess thiophilicity; monitor via NMR .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in thermal stability reports (e.g., TGA vs. DSC data)?
- Methodology :
- Multi-Technique Validation : Combine TGA with differential scanning calorimetry (DSC) to distinguish decomposition from phase transitions .
- Sample Purity : Re-crystallize the compound and repeat analyses to exclude impurities affecting stability .
- Table : Example thermal data for a related compound:
| Technique | Decomposition Onset (°C) | Notes |
|---|---|---|
| TGA | 210 | 5% weight loss |
| DSC | 215 (endothermic peak) | Melting transition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
